
Fmoc-2,6-Difluoro-D-Phenylalanine
説明
Fmoc-2,6-Difluoro-D-Phenylalanine is a fluorinated aromatic amino acid derivative where the phenylalanine side chain is substituted with fluorine atoms at the 2 and 6 positions. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety for the amino group during solid-phase peptide synthesis (SPPS). This compound is widely used in the development of bioactive peptides, peptidomimetics, and self-assembling hydrogels due to its unique physicochemical properties. Fluorination enhances metabolic stability, alters hydrophobicity, and influences secondary structure formation in peptides .
特性
分子量 |
423.41 |
---|---|
製品の起源 |
United States |
類似化合物との比較
Structural Features
The table below highlights key structural differences among Fmoc-2,6-Difluoro-D-Phenylalanine and related compounds:
Compound Name | Structural Features | Key Modifications |
---|---|---|
This compound | Fluorine at positions 2 and 6 on the phenyl ring; D-configuration | Enhanced metabolic stability |
Fmoc-2,3-Difluoro-D-Phenylalanine | Fluorine at positions 2 and 3 on the phenyl ring; D-configuration | Altered steric and electronic effects |
Fmoc-2-Methyl-D-Phenylalanine | Methyl group at position 2 on the phenyl ring; D-configuration | Increased hydrophobicity |
Fmoc-2,6-Dimethyl-L-Tyrosine | Methyl groups at positions 2 and 6; tert-butyl protection on hydroxyl group (L-configuration) | Improved solubility in organic phases |
Fmoc-Y (Fmoc-Tyrosine) | Hydroxyl group at position 4 on the phenyl ring (L-configuration) | pH-sensitive self-assembly |
Physicochemical Properties
- Solubility and Stability: Fluorinated derivatives (e.g., this compound) exhibit lower solubility in aqueous media compared to non-fluorinated analogs like Fmoc-Y, necessitating organic solvents for handling . Methyl-substituted compounds (e.g., Fmoc-2-Methyl-D-Phenylalanine) show higher thermal stability due to reduced conformational flexibility .
- Gelation Behavior: Fmoc-2 and Fmoc-3 (likely fluorinated or methylated analogs) form gels under high pH (≥9) via urea-triggered self-assembly, whereas Fmoc-Y requires acidic conditions .
Research Findings and Challenges
- Hydrogel Performance :
- Synthetic Challenges: Fluorinated Fmoc-amino acids often require stringent storage conditions (e.g., 2–8°C) to prevent decomposition, increasing handling complexity .
- Ecological Impact :
- Fluorinated compounds like this compound are classified as "highly hazardous to water" (Water Hazard Class 3), necessitating careful disposal .
準備方法
Multicomponent and Azalactone-Based Methods
One effective approach starts with a multicomponent reaction involving a fluorinated aldehyde, acetylglycine, and acetic anhydride to form an azalactone intermediate. Subsequent basic hydrolysis and catalytic hydrogenation yield racemic difluorophenylalanine, which can be resolved enzymatically to obtain enantiomerically pure D- or L-forms.
Step | Reagents/Conditions | Outcome |
---|---|---|
Multicomponent reaction | 2,6-difluorobenzaldehyde, acetylglycine, acetic anhydride, sodium acetate | Azalactone intermediate |
Hydrolysis | Basic hydrolysis | Azalactone ring opened to amino acid precursor |
Catalytic hydrogenation | Pd/C, H2 | Racemic difluorophenylalanine |
Enzymatic resolution | Protease from Bacillus sp. | Enantiomerically enriched D- or L-phenylalanine (>99.5% ee) |
This method provides access to both enantiomers with high enantiomeric excess and has been documented as a reliable route for fluorinated phenylalanines.
Use of Chiral Auxiliaries and Schöllkopf Reagent
Another approach employs chiral auxiliaries such as the Schöllkopf reagent to introduce fluorine substituents selectively. This method allows for stereoselective synthesis of 2,6-difluoro derivatives with controlled stereochemistry. The chiral auxiliary is attached to a glycine equivalent, which undergoes alkylation with fluorinated benzyl bromides, followed by hydrolysis and deprotection steps to yield the target fluorinated amino acid.
Fmoc Protection of 2,6-Difluorophenylalanine
After obtaining the free 2,6-difluorophenylalanine, the amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group to facilitate its use in peptide synthesis.
Standard Fmoc Protection Procedure
- The free amino acid is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
- The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
- The product is purified by recrystallization or chromatography to obtain Fmoc-2,6-difluoro-D-phenylalanine with high purity.
This method is widely used due to its simplicity and efficiency.
Alternative Protection Strategies
In some cases, the Fmoc group is introduced earlier in the synthetic sequence, for example, by using Fmoc-protected amino acid precursors or intermediates, which then undergo fluorination or other modifications. This approach can improve overall yield and stereochemical control but requires careful optimization of reaction conditions to avoid racemization or deprotection.
Representative Reaction Scheme for Synthesis
Step | Reaction | Conditions | Yield/Notes |
---|---|---|---|
1 | Multicomponent condensation (fluorinated aldehyde + acetylglycine + acetic anhydride) | Sodium acetate, reflux | Formation of azalactone intermediate |
2 | Basic hydrolysis of azalactone | Aqueous base, room temp | Opening of ring to amino acid precursor |
3 | Catalytic hydrogenation | Pd/C, H2, room temp | Racemic 2,6-difluorophenylalanine |
4 | Enzymatic resolution | Protease from Bacillus sp., buffer pH 7-8 | Enantiomeric enrichment (>99.5% ee) |
5 | Fmoc protection | Fmoc-Cl, base (Na2CO3 or Et3N), DCM or DMF | This compound, purified |
Analytical and Purity Considerations
- Enantiomeric purity is typically confirmed by chiral HPLC or enzymatic assays.
- Structural confirmation is achieved via NMR (including ^19F NMR for fluorine atoms), mass spectrometry, and optical rotation measurements.
- The Fmoc-protected amino acid is stable under standard storage conditions and suitable for solid-phase peptide synthesis.
Summary Table of Key Preparation Methods
Method | Starting Materials | Key Reagents | Advantages | Limitations |
---|---|---|---|---|
Multicomponent Azalactone Route | 2,6-difluorobenzaldehyde, acetylglycine | Acetic anhydride, Pd/C, protease | High enantiomeric purity, scalable | Multi-step, requires enzymatic resolution |
Chiral Auxiliary (Schöllkopf) | Fluorinated benzyl bromides, chiral glycine equivalent | Base, hydrolysis | Stereoselective, direct access to enantiomers | Requires chiral auxiliary synthesis and removal |
Direct Fmoc Protection | 2,6-difluorophenylalanine | Fmoc-Cl, base | Simple, efficient | Requires pure amino acid precursor |
Research Findings and Optimization Notes
- Enzymatic resolution using proteases from Bacillus species has proven highly effective for obtaining enantiomerically pure D- or L-2,6-difluorophenylalanine.
- The use of Fmoc-Cl in mild conditions avoids racemization and degradation of fluorinated amino acids.
- Alternative fluorination strategies, such as isotope exchange with ^18F for radiolabeled analogs, have been explored but are more specialized and less common for standard Fmoc-protected amino acids.
- Reaction conditions such as temperature, solvent choice, and base concentration significantly affect yield and purity in both the fluorination and Fmoc protection steps.
Q & A
Basic: What methodologies are recommended for synthesizing Fmoc-2,6-Difluoro-D-Phenylalanine while preserving stereochemical integrity?
Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:
- Halogenation : Introduce fluorine atoms at the 2- and 6-positions of the phenyl ring via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions .
- Fmoc Protection : Protect the α-amino group using 9-fluorenylmethyloxycarbonyl (Fmoc) under basic conditions (e.g., DIPEA in DMF) to prevent unwanted side reactions during peptide elongation .
- Chiral Control : Use enantiomerically pure starting materials (D-configuration) and monitor optical rotation or HPLC chiral columns to ensure stereochemical fidelity .
Basic: How can researchers optimize purification of this compound to achieve >95% purity?
- Reverse-Phase HPLC : Employ a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Retention times vary based on fluorine substitution patterns, requiring method calibration using analogs like Fmoc-2,5-difluoro-L-homophenylalanine .
- Recrystallization : Use solvent mixtures (e.g., ethyl acetate/hexane) to remove unreacted precursors. Fluorine substituents increase hydrophobicity, necessitating adjustments in solvent polarity .
- Mass Spectrometry (MS) : Confirm molecular weight (expected ~437.43 g/mol) and detect impurities via LC-MS .
Advanced: How do the 2,6-difluoro substitutions impact peptide conformational stability and binding affinity?
- Steric Effects : The 2,6-difluoro motif introduces steric hindrance, restricting phenyl ring rotation. This stabilizes peptide helices or β-sheets in structural studies .
- Electron-Withdrawing Effects : Fluorine atoms increase the acidity of adjacent protons, enhancing hydrogen-bonding interactions with targets (e.g., enzymes or receptors). Comparative studies with non-fluorinated analogs show a 3–5× increase in binding affinity for protease-resistant D-peptides .
- Solubility Trade-offs : Fluorination reduces aqueous solubility; compensate with polar co-solvents (e.g., DMSO) or PEGylation during peptide design .
Advanced: What analytical techniques resolve contradictions in reported reactivity data for fluorinated Fmoc-amino acids?
- NMR Spectroscopy : Compare -NMR chemical shifts to assess electronic environments. For example, 2,6-difluoro substitution shows distinct splitting patterns vs. mono-fluorinated analogs .
- Kinetic Studies : Monitor coupling efficiency (e.g., HATU vs. EDC activation) via real-time FTIR to quantify reaction rates. Fluorine’s electron-withdrawing nature slows carbodiimide-mediated couplings by ~20% compared to non-fluorinated derivatives .
- X-ray Crystallography : Resolve structural ambiguities in crystal packing caused by fluorine’s van der Waals interactions .
Advanced: How does the D-configuration of Fmoc-2,6-Difluoro-Phenylalanine influence protease resistance in therapeutic peptide design?
- Enzymatic Stability : D-amino acids evade recognition by L-specific proteases. In vitro assays with trypsin/chymotrypsin show >90% retention of D-configurated peptides after 24h incubation vs. <10% for L-forms .
- Pharmacokinetics : Fluorination enhances lipophilicity (LogP ~2.8), improving blood-brain barrier penetration in neuroactive peptide analogs. However, renal clearance rates decrease by ~30% .
- Toxicity Screening : Use MTT assays on HEK293 cells to validate that fluorinated D-peptides maintain low cytotoxicity (IC > 100 µM) .
Methodological: What protocols mitigate racemization during this compound incorporation into peptides?
- Low-Temperature Coupling : Perform reactions at 4°C to minimize base-induced racemization. DIPEA concentration should not exceed 2% (v/v) in DMF .
- Coupling Reagents : Use HATU over EDCl/HOBt for faster activation, reducing exposure time of the amino acid to basic conditions. HATU reduces racemization to <1% .
- Monitoring : Employ Marfey’s reagent for post-synthesis chiral analysis via HPLC .
Methodological: How to address discrepancies in solubility data for this compound across literature sources?
- Solvent Screening : Test solubility in DMSO (≥50 mg/mL), DMF (≥100 mg/mL), and aqueous buffers (pH 7.4: <0.1 mg/mL). Pre-warm to 37°C and sonicate for 10 min to disperse aggregates .
- Dynamic Light Scattering (DLS) : Quantify particle size in suspension; fluorinated analogs often form micelles at >1 mM concentrations, artificially inflating solubility readings .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。